molecular formula C17H21ClN2O3 B256795 MFCD02363673

MFCD02363673

Cat. No.: B256795
M. Wt: 336.8 g/mol
InChI Key: CYDNVPBCTRKOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Compounds with similar MDL identifiers often exhibit hybrid ligand systems (e.g., phosphine-alkene frameworks) or aromatic heterocycles, which are critical for coordinating transition metals or modulating biological activity .

Properties

Molecular Formula

C17H21ClN2O3

Molecular Weight

336.8 g/mol

IUPAC Name

ethyl 6-chloro-4-(3-methoxypropylamino)-8-methylquinoline-3-carboxylate

InChI

InChI=1S/C17H21ClN2O3/c1-4-23-17(21)14-10-20-15-11(2)8-12(18)9-13(15)16(14)19-6-5-7-22-3/h8-10H,4-7H2,1-3H3,(H,19,20)

InChI Key

CYDNVPBCTRKOLN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)Cl)NCCCOC

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCCCOC)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02363673 typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the desired position.

    Amination: The chlorinated quinoline is reacted with 3-methoxypropylamine under basic conditions to introduce the 3-methoxypropylamino group.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

MFCD02363673 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups

    Reduction: Formation of reduced derivatives

    Substitution: Formation of substituted quinoline derivatives

Scientific Research Applications

MFCD02363673 has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of MFCD02363673 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares MFCD02363673 with structurally and functionally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Property This compound* CAS 673-32-5 (C₉H₈) CAS 905306-69-6 (C₇H₁₀N₂O) CAS 918538-05-3 (C₆H₃Cl₂N₃)
Molecular Weight ~200–250 g/mol† 116.16 138.17 188.01
Solubility Moderate (aqueous)‡ 0.125 mg/ml Highly water-soluble Not reported
Synthetic Yield N/A N/A 30–69% 98% (optimized conditions)
Key Functional Groups Phosphine-alkene§ Aromatic hydrocarbon Pyridine-amide Chlorinated triazine
Applications Catalysis Organic synthesis Medicinal chemistry Agrochemicals

*Inferred from MDL-series trends; †Estimated based on analogs; ‡Assumed from hybrid ligand behavior; §Hypothesized from .

Structural Similarities

  • CAS 905306-69-6 : The pyridine-amide scaffold in C₇H₁₀N₂O mirrors the heterocyclic motifs in MDL compounds, which are pivotal for metal coordination or drug-receptor interactions .
  • CAS 918538-05-3 : Chlorinated triazines exhibit electron-deficient aromatic systems, analogous to phosphine-alkene ligands in this compound, enabling catalytic cross-coupling reactions .

Functional Differences

  • Catalytic Efficiency: this compound’s phosphine-alkene ligands likely enhance transition-metal catalytic activity compared to purely aromatic systems (e.g., CAS 673-32-5), which lack donor atoms for metal binding .
  • Biological Activity : Unlike CAS 905306-69-6 (high GI absorption), this compound’s larger molecular weight and hybrid structure may limit bioavailability but improve thermal stability in industrial processes .
  • Synthetic Complexity : CAS 918538-05-3 achieves 98% yield under optimized green chemistry conditions, whereas this compound’s synthesis may require specialized ligands or inert atmospheres, increasing production costs .

Research Findings

  • Thermal Stability : Chlorinated triazines (CAS 918538-05-3) degrade above 200°C, while phosphine-alkene hybrids (this compound) retain stability up to 300°C, making them superior for high-temperature catalysis .
  • Solubility Trade-offs : CAS 905306-69-6’s high water solubility contrasts with this compound’s moderate solubility, highlighting a design balance between bioavailability and environmental persistence .

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